1-[(6-Chloro-3-pyridinyl)methyl]-3-nitro-2-imidazolidinimine
Description
1-[(6-Chloro-3-pyridinyl)methyl]-3-nitro-2-imidazolidinimine, commonly known as imidacloprid, is a systemic neonicotinoid insecticide widely used in agriculture, veterinary medicine, and household pest control. Its IUPAC name is (E)-1-(6-chloro-3-pyridyl)-N-nitroimidazolidin-2-ylideneamine , and it is characterized by a chloropyridinylmethyl group attached to a nitro-substituted imidazolidinimine ring. Imidacloprid acts as an agonist at insect nicotinic acetylcholine receptors (nAChRs), disrupting neurotransmission and leading to paralysis and death .
Properties
Molecular Formula |
C9H10ClN5O2 |
|---|---|
Molecular Weight |
255.66 g/mol |
IUPAC Name |
1-[(6-chloropyridin-3-yl)methyl]-3-nitroimidazolidin-2-imine |
InChI |
InChI=1S/C9H10ClN5O2/c10-8-2-1-7(5-12-8)6-13-3-4-14(9(13)11)15(16)17/h1-2,5,11H,3-4,6H2 |
InChI Key |
OHCQTBUVYSBIEL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=N)N1CC2=CN=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Alkali Carbonate-Mediated Coupling
This method, detailed in US Patent 6,307,053, involves reacting CCMP with 2-nitroiminoimidazolidine in the presence of potassium carbonate in acetonitrile. Key parameters include:
-
Reagent stoichiometry : A 1:1.2 molar ratio of CCMP to 2-nitroiminoimidazolidine optimizes yield.
-
Solvent selection : Acetonitrile outperforms DMF, isopropanol, and acetone, achieving 75% yield versus 49–61% in alternatives.
-
Addition rate : Gradual addition of CCMP (<0.03 equivalents/min) minimizes byproducts, increasing yield from 83.9% (bulk addition) to 92.3%.
Catalytic Two-Step Process
CN Patent 101,747,319 describes a route starting from dicyclopentadiene and acraldehyde, involving:
-
Chlorination : Formation of 2-chloro-5-nitrapyrin using anhydrous magnesium sulfate as a dehydrating agent.
-
Coupling : Reaction with 2-nitroiminoimidazolidine at a 1:2–3 molar ratio, catalyzed by tetrabutyl ammonium bromide.
This method claims reduced energy consumption and higher product purity compared to traditional routes.
Reaction Optimization and Yield Enhancement
Effect of Base and Solvent
Data from US Patent 6,307,053 demonstrates the critical role of alkali carbonates:
| Base | Yield (%) | Purity (%) |
|---|---|---|
| Potassium carbonate | 67 | 99 |
| Sodium carbonate | 58 | 99 |
| Lithium carbonate | 51 | 99 |
Acetonitrile enhances reactivity through polar aprotic effects, facilitating nucleophilic substitution at the chloromethyl group.
Temperature and Time Profiles
Optimal conditions involve refluxing acetonitrile (82°C) for 6–7 hours. Extended reaction times beyond 8 hours promote decomposition, reducing yields by 12–15%.
Industrial-Scale Manufacturing
Modern production (ChemicalBook, 2020) follows this sequence:
-
Tschitschibabin reaction : 3-methylpyridine → 2-amino-5-methylpyridine.
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Nitration : Introduction of nitro group using HNO₃/H₂SO₄.
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Chlorination : Conversion to CCMP via Cl₂ gas in CCl₄.
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Cyclocondensation : Reaction with ethylenediamine to form imidazolidine intermediate.
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Final coupling : CCMP + 2-nitroiminoimidazolidine → imidacloprid (overall yield: 68–72%).
Byproduct Management
Common impurities include:
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N-desnitro imidacloprid : Forms under reducing conditions (pH >9).
-
Oligomers : Result from excess CCMP (mitigated by stoichiometric control).
Purification typically involves sequential recrystallization from ethanol/water (3:1 v/v), achieving >99% HPLC purity.
Emerging Methodologies
Recent advances focus on:
Chemical Reactions Analysis
Types of Reactions
Imidacloprid undergoes several types of chemical reactions, including:
Oxidation: Imidacloprid can be oxidized to form various metabolites.
Reduction: Reduction of imidacloprid can lead to the formation of less active compounds.
Substitution: Imidacloprid can undergo substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of imidacloprid, which may have different levels of insecticidal activity .
Scientific Research Applications
Insecticidal Properties
Imidacloprid is primarily used as an insecticide due to its effectiveness against a broad spectrum of pests. It acts on the central nervous system of insects, leading to paralysis and death.
Table 1: Efficacy Against Common Agricultural Pests
| Pest Species | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|
| Aphids | 50 | 90 |
| Whiteflies | 75 | 85 |
| Thrips | 100 | 95 |
| Cockroaches | 10 | 80 |
Data indicates that imidacloprid is particularly effective against sap-sucking insects like aphids and whiteflies, which are common threats to crops .
Environmental Impact
Research has shown that imidacloprid can have significant environmental effects, particularly on non-target species such as bees. Its use is regulated in many countries due to concerns over its impact on pollinator populations .
Antimicrobial Activity
Recent studies have explored the potential of imidacloprid derivatives in antimicrobial applications. Compounds based on the imidazolidinimine structure have shown moderate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Activity of Imidacloprid Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Imidacloprid Derivative A | S. aureus | 32 |
| Imidacloprid Derivative B | E. coli | 64 |
| Imidacloprid Derivative C | Bacillus subtilis | 16 |
These findings suggest that modifications to the imidacloprid structure can lead to compounds with enhanced antimicrobial properties, making them candidates for further drug development .
Potential as Antitubercular Agents
Research has indicated that imidazopyridine derivatives may serve as potential antitubercular agents due to their structural similarities with known antimycobacterial compounds. Studies involving molecular docking have identified promising candidates for further investigation .
Case Study 1: Field Trials
Field trials conducted in various agricultural settings have demonstrated the effectiveness of imidacloprid in controlling pest populations while maintaining crop yield. In a trial involving tomato plants, imidacloprid application resulted in a 40% increase in yield compared to untreated controls .
Case Study 2: Environmental Monitoring
Monitoring studies have revealed the persistence of imidacloprid in soil and water systems, raising concerns about its long-term ecological impact. A study conducted in agricultural regions found detectable levels of imidacloprid in groundwater samples, prompting regulatory reviews and recommendations for alternative pest management strategies .
Mechanism of Action
Imidacloprid, the active ingredient in Confidorsl, acts on the nicotinic acetylcholine receptors in the central nervous system of insects. It binds to these receptors, causing a blockage of the nicotinergic neuronal pathway. This prevents acetylcholine from transmitting impulses between nerves, leading to paralysis and death of the insect .
Comparison with Similar Compounds
Key Properties :
- Molecular formula: C₉H₁₀ClN₅O₂
- Molecular weight: 255.66 g/mol
- CAS Registry Number: 138261-41-3
- Physical state: Colorless crystals with a weak odor
Comparison with Structurally Similar Compounds
Imidacloprid is part of a broader class of neonicotinoids and shares structural motifs with metabolites and synthetic analogs. Below is a detailed comparison:
Metabolites of Imidacloprid
Imidacloprid undergoes metabolic transformations in plants, animals, and soil, yielding derivatives with altered functional groups and bioactivity:
Key Findings :
6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl]imidazo[1,2-a]pyridine
This compound, synthesized via cyclization of 3-bromo-5-chloropyridin-2-amine, shares a nitro group and chloropyridine moiety with imidacloprid but features an imidazo[1,2-a]pyridine core instead of an imidazolidinimine ring .
| Property | Imidacloprid | 6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl]imidazo[1,2-a]pyridine |
|---|---|---|
| Core Structure | Imidazolidinimine | Imidazo[1,2-a]pyridine |
| Substituents | Chloropyridinylmethyl, nitro | Phenylthio groups, nitro |
| Bioactivity | Insecticidal | Not reported (synthetic intermediate) |
| Environmental Fate | Moderate persistence | Likely lower mobility due to hydrophobic phenylthio groups |
Environmental and Toxicological Comparisons
Soil Sorption and Mobility
- Imidacloprid : Exhibits moderate sorption (Freundlich coefficient Kf = 2.1–5.3) due to its nitro group and polarity .
Toxicity Profiles
Biological Activity
1-[(6-Chloro-3-pyridinyl)methyl]-3-nitro-2-imidazolidinimine, commonly known as Imidacloprid, is a widely used neonicotinoid insecticide. Its biological activity primarily targets the nervous systems of insects, making it effective against a variety of pests. This article delves into its biological activity, including mechanisms of action, toxicity profiles, and environmental impacts, supported by data tables and relevant case studies.
- Molecular Formula : C9H10ClN5O2
- Molecular Weight : 252.66 g/mol
- CAS Number : 138261-41-3
- SMILES Notation : CC(=N)N1C(C(=N)N(C1)C2=CC(=C(C=C2)Cl)N=N)O
Imidacloprid acts as a nicotinic acetylcholine receptor (nAChR) agonist. It binds to these receptors in the insect's nervous system, leading to continuous stimulation of the nerves, resulting in paralysis and death. This mechanism is similar to that of nicotine but is more selective for insects than for mammals.
Table 1: Comparison of Neonicotinoids
| Compound Name | Target Receptor | Toxicity (LD50 in mg/kg) | Application |
|---|---|---|---|
| Imidacloprid | nAChR | 450 (oral, rat) | Agricultural insecticide |
| Acetamiprid | nAChR | 200 (oral, rat) | Agricultural insecticide |
| Thiamethoxam | nAChR | 1,000 (oral, rat) | Agricultural insecticide |
Insecticidal Activity
Imidacloprid exhibits high efficacy against a broad spectrum of pests including aphids, whiteflies, and beetles. Its systemic nature allows it to be absorbed by plants and subsequently ingested by herbivorous insects.
Environmental Toxicity
While effective against target pests, Imidacloprid poses risks to non-target organisms. Studies have indicated its potential to affect pollinators such as bees. Research has shown that sub-lethal doses can impair foraging behavior and reproductive success in bees.
Case Study: Impact on Pollinators
A comprehensive study published in Environmental Science & Technology highlighted the detrimental effects of Imidacloprid on honeybee populations. The study found that exposure to sub-lethal concentrations resulted in significant declines in hive productivity and increased mortality rates during foraging activities .
Table 2: Toxicity Profiles of Imidacloprid on Non-target Species
| Species | Exposure Level (ppb) | Observed Effect |
|---|---|---|
| Honeybees | 10 | Reduced foraging efficiency |
| Aquatic Invertebrates | 50 | Altered reproductive behaviors |
| Birds | 200 | Decreased survival rates in nestlings |
Biodegradation and Environmental Persistence
Research indicates that Imidacloprid is subject to biodegradation by soil microorganisms. A study identified specific strains capable of degrading Imidacloprid effectively, suggesting potential bioremediation applications . However, its persistence in the environment can lead to accumulation in soil and water systems.
Table 3: Biodegradation Rates of Imidacloprid
| Microorganism | Biodegradation Rate (%) | Time Frame (days) |
|---|---|---|
| Pseudomonas spp. | 85 | 30 |
| Bacillus spp. | 75 | 20 |
| Aspergillus niger | 60 | 15 |
Regulatory Status and Future Directions
Due to its environmental impact and toxicity concerns, regulatory bodies worldwide are re-evaluating the use of Imidacloprid. The European Union has imposed restrictions on its use due to evidence linking it to pollinator decline. Ongoing research aims to develop safer alternatives and improve risk assessment methodologies for neonicotinoids.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-[(6-Chloro-3-pyridinyl)methyl]-3-nitro-2-imidazolidinimine, and what are their key challenges?
- The compound is synthesized via cyclocondensation and nitration reactions. For example, a related imidazo[1,2-b]pyridazine derivative was prepared by reacting 1,3-dichloroacetone with 3-amino-6-chloropyridazine in refluxing 1,2-dimethoxyethane, followed by nitration at position 3 . Key challenges include controlling regioselectivity during nitration and optimizing chloromethyl substitution reactions, which often require precise stoichiometric ratios and temperature control .
Q. Which analytical techniques are most reliable for structural characterization of this compound?
- X-ray crystallography is critical for resolving the nitroiminoimidazolidine core and pyridinylmethyl substituent. For example, a structurally analogous compound (Ethyl 2-{3-[(6-chloropyridin-3-yl)methyl]-2-(nitroimino)imidazolidin-1-yl}acetate) was characterized using monoclinic crystal system data (B3LYP/SDD method), revealing bond angles like C1-C2-C3 (121.4°) and N7-C8-O10 (112.6°) . Complementary techniques include NMR (for nitroimino group confirmation) and mass spectrometry (to verify molecular weight).
Q. How does the compound’s solubility and stability impact experimental design?
- Solubility in polar aprotic solvents (e.g., DMF or DMSO) is typical due to its nitro and heterocyclic groups, but stability issues arise under acidic or high-temperature conditions. Pre-experiment solubility screens in buffered solutions (pH 4–9) are recommended to avoid degradation during biological assays .
Advanced Research Questions
Q. What computational methods are suitable for predicting reaction pathways and electronic properties of this compound?
- Quantum chemical calculations (e.g., B3LYP/SDD) can model reaction intermediates and transition states. For example, bond angle deviations (e.g., C3-C4-C5 at 105.4°) and nitro group torsion angles (e.g., N18-N17-C16 at 112.7°) provide insights into steric and electronic effects . ICReDD’s reaction path search methods, combining quantum calculations and machine learning, are effective for optimizing synthetic routes .
Q. How can researchers resolve contradictions in reported bioactivity data for structurally similar compounds?
- Comparative similarity indices (e.g., 0.86–0.92 for imidazo[1,2-b]pyridazine derivatives) highlight minor structural variations that drastically alter bioactivity . Use structure-activity relationship (SAR) models to correlate substituent effects (e.g., chloro vs. methyl groups) with assay results. Cross-validate findings using orthogonal assays (e.g., enzyme inhibition vs. cellular uptake) .
Q. What strategies optimize regioselectivity in nitration and substitution reactions for this compound?
- Statistical experimental design (e.g., factorial or response surface methods) minimizes trial-and-error approaches. For example, varying nitration agents (e.g., HNO₃ vs. acetyl nitrate) and reaction times can map yield trends . Computational screening of transition states (via density functional theory) identifies steric/electronic barriers, guiding solvent and catalyst selection .
Q. How do weak intermolecular interactions (e.g., hydrogen bonds) influence crystallographic packing?
- Weak C–H···O/N hydrogen bonds (2.5–3.0 Å) in the crystal lattice stabilize the nitroimino group’s conformation. In Ethyl 2-{3-[(6-chloropyridin-3-yl)methyl]-2-(nitroimino)imidazolidin-1-yl}acetate, such interactions create a layered packing motif, impacting dissolution kinetics . Pairing X-ray data with Hirshfeld surface analysis quantifies these interactions .
Methodological Notes
- Data Validation : Cross-reference crystallographic data (e.g., CCDC entries) with computational models to resolve structural ambiguities .
- Controlled Experiments : Use inert atmospheres (N₂/Ar) during synthesis to prevent nitro group reduction .
- Advanced Tools : Leverage ICReDD’s integrated computational-experimental workflows for high-throughput reaction optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
